molecular formula C13H9FN2OS2 B2354180 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 848257-85-2

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2354180
CAS No.: 848257-85-2
M. Wt: 292.35
InChI Key: ROZXGPSMRAMAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothiazole ring substituted with a fluorine atom and a thiophene ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the 6-position of the benzothiazole ring can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Acetamide Formation: The thiophene ring can be introduced through a coupling reaction, followed by the formation of the acetamide group using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

    Fluorinated Compounds: Compounds with fluorine atoms in their structure.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of a fluorinated benzothiazole ring and a thiophene-acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-8-3-4-10-11(6-8)19-13(15-10)16-12(17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZXGPSMRAMAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.